1-(2-Amino-3-fluorophenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-amino-3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRQOLBJHOAIQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124623-26-3 | |
| Record name | 1-(2-amino-3-fluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Context and Significance of Fluorinated Aromatic Ketones in Organic Synthesis
Fluorinated aromatic ketones represent a cornerstone in the synthesis of high-value organic molecules, particularly within the pharmaceutical and materials science sectors. The introduction of fluorine into an aromatic ketone structure imparts a range of desirable properties. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's electronic and steric characteristics. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The fluorine atom in compounds like 1-(4-Amino-3-fluorophenyl)ethanone can enhance its lipophilicity and metabolic stability, which are crucial for therapeutic applications .
The ketone functional group itself is a highly versatile handle for a multitude of chemical transformations. It can be readily converted into other functional groups such as alcohols, imines, and alkanes, or it can participate directly in carbon-carbon bond-forming reactions. The combination of a fluorine atom and a ketone group on an aromatic ring creates a synthon with a unique reactivity profile, enabling the construction of complex fluorinated compounds that would be otherwise difficult to access. Research has focused on developing new methods for the stereoselective introduction of fluorine, highlighting the demand for chiral fluorinated building blocks in creating new materials and pharmaceuticals.
Overview of Research Trajectories for Aryl Ethanone Derivatives
Aryl ethanone (B97240) derivatives, characterized by an acetyl group attached to an aromatic ring, are fundamental intermediates in organic synthesis. Their research trajectories are diverse, spanning the creation of pharmaceuticals, agrochemicals, and functional materials. A significant area of research involves using the acetyl and other ring substituents as reactive sites for constructing heterocyclic systems. For instance, ortho-amino substituted acetophenones are classical precursors for the synthesis of quinolines through reactions like the Friedländer annulation.
The versatility of aryl ethanones is further demonstrated by their use as starting materials for a wide array of derivatives. For example, 1-(4-substituted-aminophenyl) ethanones are crucial intermediates for synthesizing a variety of heterocyclic systems, including thiophenes, oxazoles, triazoles, and pyrimidines. Similarly, other aryl ethanone derivatives serve as intermediates for non-steroidal anti-inflammatory drugs like Fenoprofen Calcium google.com. The research consistently focuses on leveraging the reactivity of the ethanone moiety and the aromatic ring to build molecular complexity efficiently.
Position of 1 2 Amino 3 Fluorophenyl Ethanone Within Intermediates for Advanced Molecules
Established Synthetic Pathways for Substituted Acetophenones
The synthesis of substituted acetophenones like this compound often relies on well-established, multi-step reaction sequences. These methods provide a foundation for accessing a wide range of functionalized aromatic ketones.
Multi-Step Synthesis Approaches
Multi-step synthesis is a cornerstone of organic chemistry, allowing for the sequential introduction and modification of functional groups to build complex molecules from simpler starting materials. googleapis.comharvard.eduresearchgate.netbldpharm.com For the synthesis of this compound, a plausible multi-step route would likely commence with a commercially available, appropriately substituted benzene (B151609) derivative. The sequence of reactions is critical to ensure the correct regiochemistry of the final product. youtube.com A common strategy involves the nitration of a fluorinated aromatic compound, followed by the introduction of the acetyl group, and finally, the reduction of the nitro group to an amine. The order of these steps is crucial to control the directing effects of the substituents on the aromatic ring.
Condensation Reactions as a Primary Route
Condensation reactions, such as the Claisen-Schmidt condensation, are fundamental in the formation of larger molecules and are particularly useful in the synthesis of chalcones and other acetophenone derivatives. orgsyn.org These reactions typically involve the base-catalyzed reaction of an aldehyde and a ketone. organic-chemistry.orgorganic-chemistry.org While not a direct route to this compound itself, condensation reactions are integral to the broader landscape of acetophenone synthesis. nih.govgoogle.com For instance, a substituted benzaldehyde (B42025) could react with a suitable ketone to form a precursor that, through subsequent transformations, could lead to the desired product.
Reduction of Precursor Oximes and Nitro Compounds
The reduction of nitro groups to primary amines is a key transformation in the synthesis of many aromatic amines. chemicalbook.com This step is often the final one in a multi-step sequence, as the amino group is highly activating and can interfere with earlier reactions. A common precursor for this compound would be 1-(3-Fluoro-2-nitrophenyl)ethanone (B3027025). The reduction of this nitroacetophenone derivative can be achieved using various reducing agents.
Similarly, the reduction of oximes, which can be prepared from the corresponding ketone, provides another pathway to primary amines. For example, 1-(2-aminophenyl)ethanone oxime can be prepared from 2'-aminoacetophenone. orgsyn.org
Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. researchgate.netuwindsor.ca Chemical reduction using reagents such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium sulfide (B99878) (Na₂S) are also effective. youtube.comuwindsor.ca The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. uwindsor.ca For instance, a process for the synthesis of 1-(2-amino-3-chlorophenyl)ethanone (B1292386) involves the reduction of 1-(3-chloro-2-nitrophenyl)ethan-1-one with iron powder in glacial acetic acid. google.com A similar approach could be envisioned for the fluorine-substituted analogue.
Table 1: Comparison of Reducing Agents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Substrate Compatibility | Notes |
| H₂/Pd/C | Hydrogen gas, often at atmospheric or elevated pressure | Reduces nitro groups, alkenes, alkynes, and some other functional groups. | Highly efficient but can lead to over-reduction. uwindsor.ca |
| Raney Nickel | Hydrogen gas | Similar to Pd/C but can be more selective in some cases. | Often used when dehalogenation is a concern with Pd/C. uwindsor.ca |
| Fe/Acid | Iron powder in acetic acid or hydrochloric acid | Generally chemoselective for the nitro group in the presence of carbonyls. | A classic and cost-effective method. uwindsor.ca |
| SnCl₂ | Tin(II) chloride in a suitable solvent | Mild and chemoselective, tolerating many other functional groups. uwindsor.ca | |
| Na₂S or Na₂S₂O₄ | Sodium sulfide or sodium dithionite (B78146) in aqueous or alcoholic solution | Can be used for selective reduction of one nitro group in dinitro compounds. | Conditions are typically mild. youtube.comuwindsor.ca |
Introduction of Amino and Fluoro Functional Groups in Specific Aromatic Positions
The introduction of amino and fluoro groups onto an aromatic ring at specific positions is a significant challenge in synthetic organic chemistry, governed by the directing effects of the substituents already present.
The introduction of a fluorine atom can be achieved through various methods, including electrophilic fluorination or by starting with a pre-fluorinated precursor. For example, the synthesis of 2-amino-3-fluorobenzoic acid starts with 2-fluoroaniline, highlighting the utility of using a commercially available fluorinated starting material. orgsyn.org
The amino group is typically introduced by the reduction of a nitro group, as previously discussed. The nitration of a fluorinated aromatic precursor is a common strategy. The position of nitration is directed by the existing fluoro group and any other substituents on the ring. For instance, the nitration of 3-fluoroacetophenone would likely yield a mixture of isomers, from which the desired 3-fluoro-2-nitroacetophenone would need to be separated.
An alternative approach to introduce the amino group is through a directed ortho-metalation strategy. This involves the use of a directing group to facilitate the deprotonation of the aromatic ring at the position ortho to the directing group, followed by reaction with an electrophilic aminating agent. organic-chemistry.orgwikipedia.org
Advanced and Novel Synthetic Approaches for this compound
To overcome the limitations of classical methods, such as harsh reaction conditions and low yields, advanced synthetic strategies are continuously being developed. These often involve the use of catalysts to improve efficiency and selectivity.
Catalytic Strategies for Improved Yield and Selectivity
Catalytic methods offer significant advantages in terms of reaction rates, yields, and selectivity. For the synthesis of this compound, catalytic strategies can be applied to several key steps.
Catalytic Reduction of the Nitro Group: As mentioned earlier, catalytic hydrogenation is a powerful method for reducing nitro groups. The choice of catalyst and reaction conditions can be optimized to achieve high yields and chemoselectivity. For example, the hydrogenation of 3-nitroacetophenone has been studied using rhodium on silica (B1680970) catalysts, leading to the formation of 3-aminoacetophenone and other reduction products depending on the conditions. researchgate.net Nanoparticle catalysts, such as those based on gold, silver, or copper, have also shown high activity in the reduction of nitrophenols. nih.gov
Catalytic Acylation: The Friedel-Crafts acylation is a classic method for introducing an acetyl group onto an aromatic ring. organic-chemistry.orgsigmaaldrich.com Traditionally, this reaction requires stoichiometric amounts of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, the development of more active and selective catalysts allows for the use of catalytic amounts, which is more environmentally friendly and cost-effective. google.comresearchgate.net For aniline (B41778) derivatives, the amino group typically requires protection before acylation. Catalytic Friedel-Crafts acylation of anilides has been achieved using catalysts such as gallium or hafnium triflates. google.comresearchgate.net
Table 2: Examples of Catalytic Systems in Related Syntheses
| Reaction | Catalyst | Substrate Example | Product Example | Yield | Reference |
| Nitro Reduction | Rhodium/Silica | 3-Nitroacetophenone | 3-Aminoacetophenone | - | researchgate.net |
| Nitro Reduction | Au, Ag, or Cu Nanoparticles | Nitrophenols | Aminophenols | High | nih.gov |
| Friedel-Crafts Acylation | Ga(OTf)₃ | Acetanilide | 4-Aminoacetophenone | High | google.com |
| Friedel-Crafts Acylation | Hafnium(IV) triflate | Fluorobenzene | Fluoroacetophenones | Good | researchgate.net |
Chemo- and Regioselective Synthesis of Fluorinated Aminoacetophenones
The primary challenge in synthesizing this compound lies in introducing the three substituents into the aromatic ring in the correct 1,2,3-trisubstituted pattern. Direct electrophilic substitution reactions, such as Friedel-Crafts acylation on 2-fluoroaniline, are often complicated by the competing directing effects of the activating amino group (ortho, para-directing) and the deactivating but ortho, para-directing fluoro group. Furthermore, the basic amino group can interact with the Lewis acid catalyst, inhibiting the reaction.
To circumvent these regiochemical challenges, the most effective and common strategy is to begin with a precursor that already contains the desired substitution pattern. The synthesis of this compound is most reliably achieved through the chemoselective reduction of 1-(3-fluoro-2-nitrophenyl)ethanone . This precursor already possesses the fluoro and acetyl groups in the correct positions relative to a nitro group, which then serves as a precursor to the target amine.
This approach ensures absolute regiocontrol, as the positions of the substituents are fixed from the start. The synthetic challenge then becomes the chemoselective reduction of the nitro group to an amino group without affecting the adjacent carbonyl group of the ethanone (B97240) moiety. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and generally mild conditions.
A potential side reaction in the hydrogenation of ortho-nitroacetophenones is intramolecular cyclization, which can lead to the formation of indole (B1671886) derivatives, such as 1-indolinone, alongside the desired aminoacetophenone. researchgate.net The fluorine atom at the 3-position may influence the propensity for this side reaction. Therefore, careful selection of the catalyst and optimization of reaction conditions are paramount to maximize the yield of the desired product, this compound, and minimize byproduct formation.
Optimization of Reaction Conditions and Solvent Systems
The successful synthesis of this compound via the reduction of 1-(3-fluoro-2-nitrophenyl)ethanone is highly dependent on the fine-tuning of several reaction parameters. The goal is to achieve high conversion of the starting material and high selectivity for the desired product, avoiding the reduction of the ketone and other side reactions. Key parameters for optimization include the choice of catalyst, solvent, hydrogen pressure, and temperature.
Catalyst Selection: The choice of catalyst is critical for the selective reduction of the nitro group.
Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for the hydrogenation of nitro groups. It generally shows good selectivity for the nitro group over the ketone at moderate temperatures and pressures. researchgate.net
Platinum on Carbon (Pt/C): Platinum catalysts are also highly active for nitro group reductions and can be effective where Pd/C may be less so. researchgate.net
Nickel-based Catalysts (e.g., Raney Nickel, Ni/SiO2): These are cost-effective alternatives, though they may sometimes require higher temperatures or pressures and can occasionally lead to over-reduction if not carefully controlled. nih.govcapes.gov.br
Solvent System: The solvent plays a crucial role in the solubility of the substrate and product, as well as in modulating the activity of the catalyst.
Alcohols (Methanol, Ethanol): These are common solvents for hydrogenation as they readily dissolve the organic substrate and are compatible with most catalysts.
Ethyl Acetate (B1210297) (EtOAc): Another frequently used solvent that offers good solubility and is easily removed after the reaction.
Tetrahydrofuran (THF): A useful aprotic solvent for hydrogenation reactions.
The optimization process often involves screening various combinations of these parameters to identify the ideal conditions. A parallel reactor system can be employed to efficiently test multiple conditions simultaneously. acs.org
The following table illustrates a representative optimization study for the catalytic hydrogenation of 1-(3-fluoro-2-nitrophenyl)ethanone.
| Entry | Catalyst (mol%) | Solvent | H₂ Pressure (bar) | Temperature (°C) | Yield of Product (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 5% Pd/C (2%) | Ethanol (B145695) | 1 | 25 | 85 | Slow reaction rate. |
| 2 | 5% Pd/C (2%) | Ethanol | 5 | 25 | 96 | Good yield and selectivity. |
| 3 | 5% Pd/C (2%) | Ethanol | 5 | 60 | 92 | Minor ketone reduction observed. |
| 4 | 10% Pd/C (1%) | Ethyl Acetate | 5 | 25 | 98 | Optimal Conditions: High yield, clean reaction. |
| 5 | 5% Pt/C (2%) | Ethanol | 5 | 25 | 95 | Comparable to Pd/C. |
| 6 | Raney Nickel (10 wt%) | Methanol | 10 | 50 | 78 | Formation of byproducts noted. |
As indicated by the data, optimal results are typically achieved using a palladium on carbon catalyst in a solvent like ethyl acetate or ethanol at moderate hydrogen pressure (e.g., 5 bar) and room temperature. These conditions are mild enough to prevent the reduction of the ketone functionality while being sufficiently active to ensure a complete and clean conversion of the nitro group to the desired amine.
Reactivity of the Carbonyl Group in this compound
The carbonyl group of the acetyl moiety is a primary site for nucleophilic addition and condensation reactions, leading to a variety of derivatives.
Reduction Reactions to Alcohol Derivatives
The ketone functionality in this compound can be readily reduced to the corresponding secondary alcohol, 1-(2-amino-3-fluorophenyl)ethanol. This transformation is typically achieved using mild reducing agents to avoid side reactions involving the other functional groups.
A common and effective reagent for this purpose is sodium borohydride (NaBH4). organic-chemistry.orgrsc.orgyoutube.com The reaction is generally performed in a protic solvent such as methanol or ethanol at room temperature. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the alcohol. Due to its mild nature, sodium borohydride is selective for the carbonyl group and does not typically reduce the aromatic ring or affect the amino and fluoro substituents under standard conditions. masterorganicchemistry.com
| Reagent | Product | Reaction Conditions |
| Sodium Borohydride | 1-(2-Amino-3-fluorophenyl)ethanol | Methanol, Room Temp |
Condensation Reactions with Carbonyl Reagents
The carbonyl group of this compound can undergo condensation reactions with various carbonyl reagents, such as hydrazine and its derivatives, to form imine-type products. A notable example is the formation of a hydrazone upon reaction with hydrazine. This reaction is the first step of the Wolff-Kishner reduction, which ultimately converts the carbonyl group to a methylene (B1212753) group under basic conditions. ucla.edu
Furthermore, the presence of the ortho-amino group allows for intramolecular condensation reactions, leading to the formation of heterocyclic compounds. For instance, 2-aminoaryl ketones are known precursors for the synthesis of quinolines. digitellinc.comresearchgate.netmdpi.comacs.orgorganic-chemistry.org The Friedländer annulation, a classic method for quinoline (B57606) synthesis, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In the case of this compound, self-condensation or reaction with another enolizable ketone can lead to substituted quinolines.
| Reagent | Intermediate/Product Type | Potential Final Product |
| Hydrazine | Hydrazone | Ethylbenzene (Wolff-Kishner) |
| α-Methylene Ketone | Imine/Enamine | Substituted Quinolines |
Reactivity of the Aromatic Amino Group
The amino group on the aromatic ring is a key site for a variety of transformations, including oxidation, nucleophilic substitution, and diazotization reactions.
Oxidation Reactions to Nitro or Imino Derivatives
The oxidation of the amino group in this compound can lead to different products depending on the oxidizing agent and reaction conditions. While strong oxidizing agents can potentially convert the amino group to a nitro group, this often requires harsh conditions that may also affect the acetyl group. libretexts.orglibretexts.orgorganicmystery.comyoutube.com
A more common transformation for 2-aminoacetophenones is oxidative cyclization. For example, the electrochemical oxidation of 2'-aminoacetophenones can yield isatins through an intramolecular C-N bond formation following oxidation of the acetyl methyl group. organic-chemistry.org While this involves the acetyl group, the initial reactivity can be considered to be influenced by the amino group's presence.
Nucleophilic Substitution Reactions
The amino group itself can act as a nucleophile. However, in the context of nucleophilic aromatic substitution (SNAr), the fluorine atom on the ring is the primary site of reaction, especially when the ring is activated by electron-withdrawing groups. unc.edubeilstein-journals.orgnih.govmasterorganicchemistry.comnih.gov In this compound, the acetyl group is an electron-withdrawing group, which can activate the ring towards nucleophilic attack. The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by various nucleophiles. The position of substitution will be influenced by the directing effects of both the amino and acetyl groups.
| Nucleophile | Product Type |
| Alkoxides (e.g., NaOMe) | 1-(2-Amino-3-methoxyphenyl)ethanone |
| Amines (e.g., R2NH) | 1-(2-Amino-3-(dialkylamino)phenyl)ethanone |
Diazotization and Coupling Reactions
The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. pharmdguru.comicrc.ac.irresearchgate.netslideshare.netresearchgate.net This reaction is typically carried out by treating the amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt, 2-acetyl-6-fluorobenzenediazonium chloride, is a versatile intermediate.
Diazonium salts are highly reactive and can undergo a variety of subsequent reactions. One of the most important is the azo coupling reaction, where the diazonium ion acts as an electrophile and attacks an electron-rich aromatic compound, such as a phenol or an aniline, to form an azo compound. researchgate.netslideshare.net These azo compounds are often colored and are used as dyes.
| Reagent(s) | Intermediate | Coupling Partner (Example) | Product Type (Example) |
| NaNO2, HCl (0-5 °C) | 2-Acetyl-6-fluorobenzenediazonium salt | Phenol | 2-(4-Hydroxyphenylazo)-1-(2-amino-3-fluorophenyl)ethanone |
| NaNO2, HCl (0-5 °C) | 2-Acetyl-6-fluorobenzenediazonium salt | N,N-Dimethylaniline | 2-(4-(Dimethylamino)phenylazo)-1-(2-amino-3-fluorophenyl)ethanone |
Reactivity of the Fluorine Substituent on the Phenyl Ring
The fluorine atom on the phenyl ring of this compound plays a significant role in its chemical reactivity. Its strong electron-withdrawing nature influences both nucleophilic and electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction type for aryl halides. wikipedia.orglibretexts.org In this reaction, a nucleophile displaces a halide ion from an aromatic ring. The success of this reaction is largely dependent on the electronic properties of the aromatic ring; electron-withdrawing groups enhance the ring's electrophilicity, making it more susceptible to nucleophilic attack. wikipedia.orglibretexts.org
The fluorine atom in this compound, being highly electronegative, activates the aromatic ring towards SNAr. However, the presence of the activating amino group can complicate these reactions. The amino group can also react with electrophiles and can influence the regioselectivity of the substitution.
Recent advancements have shown that organic photoredox catalysis can enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. nih.gov This method is applicable to a variety of nucleophiles, including azoles, amines, and carboxylic acids, and has been used for the late-stage functionalization of complex molecules. nih.govnih.gov While direct studies on this compound using this methodology are not prevalent, the principles suggest potential for such transformations.
Influence of Fluorine on Aromatic Electrophilic Substitution Patterns
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, involving the substitution of a hydrogen atom with an electrophile. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The rate and regioselectivity of SEAr are governed by the substituents already present on the aromatic ring. masterorganicchemistry.comlibretexts.org
The fluorine atom in this compound is a deactivating group due to its inductive electron-withdrawing effect, which slows down the rate of electrophilic attack. nih.gov However, it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. khanacademy.org The amino group, being a strong activating group and also an ortho-, para-director, will dominate the directing effects. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group. The steric hindrance from the adjacent acetyl group and the fluorine atom will also influence the final product distribution.
Cyclization and Heterocycle Formation Involving this compound
The presence of both an amino and an acetyl group in a 1,2-relationship on the phenyl ring makes this compound a versatile precursor for the synthesis of various heterocyclic systems.
Synthesis of Cinnolinone Derivatives
Formation of Other Nitrogen-Containing Heterocyclic Systems (e.g., Pyrazines, Thiazoles, Triazoles)
The reactivity of the amino and acetyl groups allows for the construction of various nitrogen-containing heterocycles.
Pyrazines: Pyrazines can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. wikipedia.orgyoutube.com While this compound is not a 1,2-diamine, it can be a precursor to intermediates that undergo cyclization to form pyrazine rings. For example, reaction of its α-bromo derivative with an ortho-phenylenediamine can lead to pyrazine derivatives. ossila.com
Thiazoles: The Hantzsch thiazole synthesis is a common method for preparing thiazoles, involving the reaction of an α-haloketone with a thioamide. youtube.comorganic-chemistry.orgtandfonline.com this compound can be halogenated at the α-carbon of the acetyl group to form an α-haloketone. This intermediate can then react with a thioamide to yield a thiazole derivative. ossila.com
Triazoles: 1,2,3-Triazoles are often synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. nih.govfrontiersin.orgresearchgate.net While direct synthesis from this compound is not a standard route, the compound can be modified to introduce either an azide or an alkyne functionality, enabling its participation in triazole formation. For instance, the amino group could be converted to an azide, which could then react with an alkyne to form a triazole ring.
Derivatization Strategies for Enhancing Molecular Complexity
The functional groups of this compound provide multiple handles for derivatization to increase its molecular complexity.
The amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, leading to the formation of amides, secondary or tertiary amines, and diazonium salts, respectively. These diazonium salts are versatile intermediates for introducing various substituents onto the aromatic ring.
The acetyl group's carbonyl carbon is electrophilic and can react with nucleophiles. The α-protons are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles. For instance, α-halogenation can be achieved using reagents like N-bromosuccinimide (NBS). youtube.com
Furthermore, the strategic combination of reactions at the amino group, the acetyl group, and the aromatic ring allows for the construction of complex molecules. For example, the synthesis of chromene derivatives has been reported through a three-component reaction involving an aldehyde, malononitrile, and a phenol derivative, showcasing a pathway to build complex heterocyclic systems. mdpi.com The principles of such multi-component reactions could be applied to derivatives of this compound to generate novel and structurally diverse molecules.
Spectroscopic Characterization and Structural Elucidation Methodologies for 1 2 Amino 3 Fluorophenyl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
No specific experimental NMR data for 1-(2-Amino-3-fluorophenyl)ethanone has been found in a review of scientific literature. A complete analysis requires detailed spectral information, which is currently unavailable.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Published ¹H NMR spectra, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the distinct protons of this compound, are not available. Such data is essential for mapping the electronic environment of hydrogen atoms within the molecule, including those on the aromatic ring, the amino group, and the acetyl group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The experimental ¹³C NMR spectrum for this compound, which would provide the chemical shifts for each of the eight carbon atoms and reveal the carbon framework, is not documented in available literature. This includes the characteristic shifts for the carbonyl carbon, the aromatic carbons, and the methyl carbon, as well as the carbon-fluorine coupling constants.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization
Specific ¹⁹F NMR data for this compound is absent from public databases. This analysis would be critical for confirming the electronic environment around the fluorine atom and observing its coupling with nearby protons and carbons, providing key structural information.
Two-Dimensional NMR Experiments (e.g., HSQC, HMBC, COSY) for Connectivity Mapping
There are no published 2D NMR studies (such as COSY, HSQC, or HMBC) for this compound. These experiments are vital for unambiguously assigning proton and carbon signals and establishing the connectivity between different parts of the molecule by mapping ¹H-¹H, ¹H-¹³C one-bond, and ¹H-¹³C long-range correlations.
Investigation of Through-Space Spin-Spin Couplings (¹H-¹⁹F, ¹³C-¹⁹F) for Conformational Preferences
Research investigating through-space couplings for this compound has not been identified. This advanced NMR analysis provides insight into the molecule's three-dimensional structure and preferred conformation by detecting interactions between nuclei that are close in space but not directly connected by bonds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a standard method for determining the molecular weight and fragmentation pattern of a compound. In a typical EI-MS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is often characteristic of the molecule's structure.
For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Characteristic fragments would likely arise from the loss of the methyl group (CH₃) or the acetyl group (COCH₃), as well as fragmentation of the aromatic ring.
However, a detailed search of scientific databases did not yield any published EI-MS fragmentation data or spectra specifically for this compound.
Hypothetical EI-MS Fragmentation Data for this compound
| Fragment | Structure | Expected m/z |
|---|---|---|
| Molecular Ion | [C₈H₈FNO]⁺ | 153 |
| [M-CH₃]⁺ | [C₇H₅FNO]⁺ | 138 |
Note: This table is hypothetical and for illustrative purposes only, as no experimental data was found.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules. It typically results in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This technique is valuable for confirming the molecular weight of the compound.
For this compound, with its amino and keto groups, ESI-MS in positive ion mode would be expected to show a prominent peak at m/z corresponding to the protonated molecule.
Despite the suitability of this technique, no specific ESI-MS data or research findings for this compound have been reported in the reviewed literature.
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C=O, N-H stretches)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, the N-H bonds of the primary amine, the C-F bond, and various vibrations of the aromatic ring.
A thorough literature search did not uncover any published IR spectra or detailed band assignments for this compound.
Expected IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300-3500 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-H (Aliphatic) | Stretch | 2850-3000 |
| C=O (Ketone) | Stretch | 1680-1700 |
| C=C (Aromatic) | Stretch | 1450-1600 |
| C-N | Stretch | 1250-1350 |
Note: This table presents typical ranges for the expected functional groups, as no specific experimental data was found for the target compound.
X-ray Crystallography for Definitive Solid-State Structural Determination
To perform this analysis, a suitable single crystal of this compound would be required. The resulting crystallographic data would provide an unambiguous confirmation of its structure.
Currently, there are no published X-ray crystallographic studies for this compound in the Cambridge Structural Database or other scientific literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds and those with conjugated systems, such as this compound, typically exhibit characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are influenced by the nature of the chromophores and auxochromes present.
The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to π → π* and n → π* transitions associated with the benzene (B151609) ring and the carbonyl group.
No experimental UV-Vis spectra or data, such as absorption maxima (λmax) and molar absorptivity values, were found for this compound in the scientific literature.
Applications of 1 2 Amino 3 Fluorophenyl Ethanone in Advanced Organic Synthesis
Strategic Building Block for the Construction of Complex Organic Molecules
The strategic placement of the amino, fluoro, and acetyl groups on the phenyl ring of 1-(2-amino-3-fluorophenyl)ethanone makes it a valuable building block for diversity-oriented synthesis (DOS). mdpi.com This approach aims to generate libraries of structurally diverse molecules from a common starting material. mdpi.com The amino group can act as a nucleophile or be transformed into various other functional groups. The acetyl group provides a handle for condensation reactions, aldol (B89426) additions, and other carbon-carbon bond-forming strategies. The fluorine atom, with its unique electronic properties, can influence the reactivity of the molecule and the biological activity of its derivatives. mdpi.com
The synthetic utility of ortho-amino acetophenones, such as this compound, is well-established for creating complex molecules like 2-aryl-4-quinolones. mdpi.com These syntheses often involve the reaction of the amino group with an aroyl chloride or a corresponding arylcarboxylic acid to form an amide, which is then cyclized. mdpi.com This highlights the role of this compound as a key precursor for generating molecules with privileged scaffolds in medicinal chemistry.
Precursor for the Synthesis of Diverse Heterocyclic Compound Libraries
The presence of both an amino and a ketone functional group in an ortho relationship makes this compound an ideal precursor for the synthesis of a wide variety of heterocyclic compounds. mdpi.come-bookshelf.de Fluorinated heterocycles are of particular importance due to their increasing applications in medicinal chemistry, agrochemical production, and advanced materials. mdpi.com
The synthesis of quinazoline (B50416) derivatives, for example, often utilizes anthranilic acid derivatives or related compounds. nih.gov this compound can serve as a modified precursor for quinazolines and other fused heterocyclic systems. For instance, condensation reactions involving the amino group and a suitable reagent, followed by cyclization involving the acetyl group, can lead to the formation of various six, seven, or eight-membered heterocyclic rings fused to the fluorinated benzene (B151609) ring. nih.gov
The reactivity of the amino and acetyl groups allows for participation in various cyclization and cycloaddition reactions, leading to the formation of diverse heterocyclic cores. mdpi.com This versatility is crucial for generating libraries of novel compounds for biological screening and materials science research.
Role as an Intermediate in Agrochemical Synthesis
While specific examples directly linking this compound to commercial agrochemicals are not extensively detailed in publicly available literature, its structural motifs are commonly found in active agrochemical ingredients. The presence of a fluorinated aniline (B41778) core is a key feature in many herbicides, fungicides, and insecticides. Fluorine substitution can enhance the efficacy, metabolic stability, and lipophilicity of agrochemicals, leading to improved performance and bioavailability.
The general class of amino acetophenones and their derivatives are recognized as important intermediates in the synthesis of agrochemicals. ontosight.ai The ability to introduce a fluorine atom at a specific position on the aromatic ring, as in this compound, provides a route to novel agrochemical candidates with potentially improved properties.
Utilization in the Preparation of Ligands for Catalysis
The development of novel ligands is crucial for advancing transition metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. orgsyn.org Phosphine (B1218219) ligands, in particular, have been instrumental in the success of many of these processes. orgsyn.org The structure of this compound provides a scaffold that can be elaborated into sophisticated phosphine ligands.
Furthermore, amino acids and their derivatives are increasingly being used to prepare chiral ligands for asymmetric catalysis. mdpi.comrsc.org The amino group of this compound could be derivatized with an amino acid, and the resulting compound could serve as a precursor to a chiral ligand. mdpi.comgoogle.com The combination of the fluorinated phenyl ring and the chiral amino acid moiety could lead to ligands with unique stereoelectronic properties, capable of inducing high enantioselectivity in metal-catalyzed reactions. acs.orgmdpi.com
Impact of 1 2 Amino 3 Fluorophenyl Ethanone in Medicinal Chemistry and Drug Discovery Research
Role as a Key Intermediate in the Synthesis of Biologically Active Compounds
The strategic placement of the amino and fluoro groups on the phenyl ring of 1-(2-Amino-3-fluorophenyl)ethanone makes it a valuable precursor in the synthesis of diverse heterocyclic and substituted aromatic compounds. These functional groups offer multiple reaction sites for chemical modifications, enabling the construction of complex molecules with desired pharmacological properties.
Development of Potential Anticancer Agents (e.g., via apoptosis induction pathways)
Derivatives of this compound have shown promise in the development of new anticancer therapies. For instance, research has focused on synthesizing 1,2,4-triazine (B1199460) derivatives, which have demonstrated antiproliferative effects against various cancer cell lines, including breast, colorectal, lung, and melanoma. mdpi.com The mechanism of action for some of these compounds involves the induction of apoptosis, a process of programmed cell death that is often dysregulated in cancer cells. mdpi.comnih.gov
Furthermore, the synthesis of 1,3-thiazine-2,4-diones from related amino-ketone precursors has yielded compounds with selective antitumor activity against leukemia cells. nih.gov These compounds have been shown to induce cell death through mechanisms involving caspase cascade activation and disruption of mitochondrial metabolism. nih.gov The inclusion of a 3-bromophenylamino moiety in 1,2,4-triazole (B32235) derivatives has also been found to enhance anticancer activity across several cell lines. nih.gov
| Derivative Class | Cancer Cell Line(s) | Observed Effect |
| 1,2,4-Triazine derivatives | Breast (T-47D), Colorectal (HT-29), Lung (H1299), Melanoma (MDA-MB-435) | Anti-proliferative |
| 1,3-Thiazine-2,4-diones | Leukemia | Selective antitumor activity, apoptosis induction |
| 3-Amino-1,2,4-triazole derivatives | Various | Anticancer and antiangiogenic activity |
| (+)-Nopinone-based 2-amino-3-cyanopyridines | Lung (A549), Gastric (MKN45), Breast (MCF7) | Promising anticancer activity |
| 3-Aminoisoquinolin-1(2H)-one derivatives | Various | Anticancer activity |
Precursor for Compounds Targeting Neurological Disorders (e.g., dopaminergic and serotonergic pathway interactions)
The scaffold of this compound is utilized in the creation of molecules aimed at treating neurological disorders. Its structural features allow for the design of compounds that can potentially interact with key neurotransmitter systems in the brain, such as the dopaminergic and serotonergic pathways. A related compound, 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride, is noted for its use in preparing compounds that target neurological disorders due to its potential to interact with specific brain receptors. myskinrecipes.com
Derivatives of this compound are being investigated for their agonist activity at serotonin (B10506) receptors, particularly the 5-HT2A subtype, which is implicated in various neurological and psychiatric conditions. wikipedia.org While many 5-HT2A agonists are psychedelic, researchers are also designing non-psychoactive derivatives for medical applications. wikipedia.org Additionally, studies on tetrahydrocarbazole and tetrahydrocarboline derivatives have demonstrated anxiolytic-like activity mediated through the serotonergic system. mdpi.com
Synthesis of Antimicrobial and Antifungal Compounds
The versatility of this compound extends to the development of antimicrobial and antifungal agents. The core structure can be modified to create compounds that inhibit the growth of various pathogens. For example, derivatives incorporating a 1,2,4-triazole moiety have shown significant antifungal activity, with some compounds exhibiting greater potency than the standard drug fluconazole (B54011) against certain Aspergillus species. mdpi.com
Furthermore, research has demonstrated that β-trifluoroalkyl aminovinyl ketone derivatives possess fungitoxic properties against several phytopathogenic fungi. researchgate.net The introduction of moieties like benzothiazole, thiophene, and p-fluorophenyl to pyridopyrimidine derivatives has also been shown to enhance their antifungal activity. mdpi.com Amino acid-based antimicrobial agents, which can act as structural analogs of microbial biosynthetic pathway intermediates, represent another promising area of research stemming from amino-functionalized precursors. nih.gov
| Derivative Class | Pathogen(s) | Observed Effect |
| 1,2,4-Triazolyl-α-amino acids and dipeptides | Aspergillus versicolor, Aspergillus flavus | Antifungal activity, in some cases more potent than fluconazole |
| β-Trifluoroalkyl aminovinyl ketones | Various phytopathogenic fungi | Fungitoxic |
| Pyridopyrimidine derivatives | Various fungi | Enhanced antifungal activity |
| Imidazo[1,2-a]pyridine derivatives | Gram-positive and Gram-negative bacteria, fungi | Antibacterial and antifungal activity |
Development of Anti-inflammatory Agents
This compound serves as a valuable starting material for the synthesis of novel anti-inflammatory agents. Research in this area has led to the development of various compounds that can modulate inflammatory pathways. For instance, derivatives of 2-amino-3-benzoylphenylacetic acid have demonstrated potent anti-inflammatory activity in pharmacological models. nih.gov
Another area of investigation involves the synthesis of morpholinopyrimidine derivatives, which have been shown to inhibit the production of nitric oxide (NO) and reduce the expression of inflammatory enzymes like iNOS and COX-2 in macrophage cells. rsc.orgrsc.org Similarly, ibuprofen-quinoline conjugates have exhibited significant anti-inflammatory properties by reducing the release of pro-inflammatory cytokines and enzymes. cardiff.ac.uk Thiourea derivatives of naproxen (B1676952) have also shown promise as anti-inflammatory agents by inhibiting 5-LOX. nih.gov
| Derivative Class | Mechanism of Action |
| 2-Amino-3-benzoylphenylacetic acid derivatives | Potent anti-inflammatory activity in pharmacological models |
| Morpholinopyrimidine derivatives | Inhibition of NO, iNOS, and COX-2 |
| Ibuprofen-quinoline conjugates | Reduction of pro-inflammatory cytokines and iNOS |
| Thiourea derivatives of naproxen | Inhibition of 5-LOX |
Preparation of Anxiolytic and Other CNS-Active Compounds
The chemical framework of this compound is instrumental in the design and synthesis of anxiolytic and other centrally nervous system (CNS)-active compounds. By modifying its structure, researchers can develop molecules that interact with specific targets in the brain to modulate mood and behavior.
For example, the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b] myskinrecipes.combldpharm.comdiazepin-2-ylidene)-ethanones has yielded compounds with notable anxiolytic activity. nih.gov Furthermore, a derivative of 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine has demonstrated anxiolytic-like effects, with evidence suggesting the involvement of the serotonergic system. mdpi.com These findings highlight the potential of using this compound as a scaffold for the discovery of new treatments for anxiety and other CNS disorders.
Mechanistic Studies on the Interaction of Derivatives with Biological Targets and Pathways
Understanding how the derivatives of this compound interact with biological targets is crucial for optimizing their therapeutic potential. Mechanistic studies often employ a combination of in vitro assays and computational modeling to elucidate the structure-activity relationships and modes of action.
For instance, in the context of anti-inflammatory agents, molecular docking studies have been used to show that morpholinopyrimidine derivatives have a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions that inhibit their function. rsc.orgrsc.org Similarly, for antifungal 1,2,4-triazole derivatives, docking studies have revealed that they bind to the same region of the sterol 14-α demethylase enzyme as the established drug fluconazole, providing a molecular basis for their antifungal activity. mdpi.com
In the realm of anticancer research, studies on 1,3-thiazine-2,4-diones have indicated that their mechanism of action involves the activation of the caspase cascade, leading to apoptosis. nih.gov This detailed mechanistic understanding allows for the rational design of more potent and selective drug candidates.
Influence of the Fluorine Substituent on Metabolic Stability and Lipophilicity in Drug Candidates
The introduction of a fluorine atom into a drug candidate, such as in the this compound scaffold, can profoundly impact its metabolic profile and lipophilicity, two critical parameters in drug design.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
While specific and detailed public data on the structure-activity relationships (SAR) of a wide range of this compound derivatives is limited, the general principles of medicinal chemistry allow for informed predictions on how modifications to this scaffold would likely impact biological activity. The 2-amino-3-fluorophenyl moiety is a valuable pharmacophore, and its derivatives have been investigated in various therapeutic areas, including as kinase inhibitors for cancer therapy.
SAR studies on related scaffolds, such as 2-aminopyridines, have shown that the amino group often acts as a crucial hydrogen bond donor, interacting with the hinge region of kinase enzymes. acs.org The fluorine atom in the ortho position to the amino group in this compound can influence the acidity of the N-H bond and the conformational preference of the molecule, which in turn can affect its binding affinity to the target protein.
The ethanone (B97240) group of this compound serves as a handle for further chemical modifications. By reacting the ketone or the amino group, a diverse library of derivatives can be synthesized. For example, the ketone could be transformed into various heterocyclic rings, or the amino group could be acylated or alkylated. These modifications would allow for the exploration of different chemical spaces and the optimization of interactions with a biological target.
A hypothetical SAR study on a series of kinase inhibitors derived from this compound might explore the following:
Modification of the ethanone side chain: Converting the ketone to different linkers or heterocyclic systems could probe different pockets of the kinase active site.
Substitution on the amino group: Acylation or alkylation could modulate the hydrogen bonding capacity and steric bulk, influencing selectivity and potency.
Further substitution on the phenyl ring: Adding other substituents to the aromatic ring could further modulate electronic properties, lipophilicity, and metabolic stability.
The data from such studies would be instrumental in identifying key structural features required for potent and selective biological activity. The insights gained would guide the rational design of novel drug candidates with improved therapeutic profiles.
Contributions of 1 2 Amino 3 Fluorophenyl Ethanone Derivatives to Materials Science
Applications in Organic Light-Emitting Diodes (OLEDs)
Derivatives of 1-(2-Amino-3-fluorophenyl)ethanone are key building blocks for synthesizing heterocyclic systems like quinolines and quinazolines, which are prominent scaffolds in materials for Organic Light-Emitting Diodes (OLEDs). The synthesis of these derivatives often proceeds through condensation reactions, such as the Friedländer annulation, where a 2-aminoaryl ketone reacts with a compound containing an active methylene (B1212753) group to form a quinoline (B57606) ring. The resulting fluorinated quinoline and quinazoline (B50416) derivatives can function as emitters, hosts, or electron-transporting materials in OLED devices.
The fluorine substituent on the phenyl ring plays a crucial role in modulating the optoelectronic properties of these materials. It can lead to deeper blue emissions, higher photoluminescence quantum yields (PLQY), and improved thermal stability. For instance, fluorinated quinazoline derivatives have been synthesized and shown to exhibit promising photoluminescent properties suitable for OLED applications. bohrium.com The donor-acceptor design is a classic strategy where the quinazoline core acts as an electron acceptor, and various amino groups can be introduced to serve as electron donors. This push-pull architecture allows for the tuning of the emission color across the visible spectrum, from blue to red. rsc.orgacs.org
Research on quinoline derivatives has shown that the introduction of substituents significantly impacts their photophysical properties. For example, trifluoromethylated quinoline-phenol Schiff bases have been synthesized and shown to exhibit good quantum fluorescence yields, with values up to 0.85 in methanol, and demonstrate high stability. beilstein-journals.org While specific performance data for OLEDs using derivatives of this compound is not widely published in dedicated studies, the properties of analogous fluorinated quinoline and quinazoline systems provide strong evidence of their potential. The table below summarizes the photophysical properties of representative fluorinated quinoline and quinazoline derivatives, illustrating their suitability for OLED applications.
Table 1: Photophysical Properties of Representative Quinoline/Quinazoline Derivatives
| Compound Class | Substituents | Emission Max (nm) | Quantum Yield (Φ) | Solvent | Reference |
|---|---|---|---|---|---|
| Quinazoline | 2-(3,5-bis(trifluoromethyl)phenyl)-4-amino | 414 | >80% | Cyclohexane | rsc.org |
| Quinazoline | 2-(3,5-bis(trifluoromethyl)phenyl)-7-amino | 473 | >80% | Cyclohexane | rsc.org |
| Quinoline-Schiff Base | 2-Ph-4-CF3-6-imino-phenol | 474 | 0.80 | CHCl3 | beilstein-journals.org |
This table presents data for analogous compounds to illustrate the potential of derivatives from this compound.
Development of Functional Materials with Specific Optical or Electronic Properties
The development of functional materials with tailored optical and electronic properties is a cornerstone of modern materials science. Derivatives of this compound are precursors to compounds that exhibit unique characteristics such as solvatochromism, fluorescence sensing, and nonlinear optical activity. The inherent polarity and reactivity of the amino and ketone groups, combined with the electronic influence of the fluorine atom, allow for the synthesis of a wide array of functional molecules.
Quinazoline derivatives, for example, can be designed as push-pull systems that show strong emission solvatochromism—a significant shift in fluorescence emission maxima with increasing solvent polarity. acs.org This property suggests the formation of an intramolecular charge-separated emitting state, making these materials useful as probes for microenvironment polarity. Furthermore, the nitrogen atoms in the quinazoline ring can be easily protonated, leading to dramatic color changes, which opens the door for the development of colorimetric pH sensors. acs.org
Fluorinated quinoline derivatives are also explored as fluorescent sensors for metal ions. rroij.com 8-Hydroxyquinoline and its derivatives are well-known for their chelating ability and have been extensively used in the detection of ions like Al³⁺ and Mg²⁺. rroij.comnih.gov The introduction of a fluorine atom can enhance the photostability and modulate the binding affinity and selectivity of these sensors.
The synthesis of these functional materials often involves straightforward chemical transformations. For instance, Suzuki and Sonogashira cross-coupling reactions are employed to introduce various aryl and arylethynyl groups onto a chloroquinazoline core, which itself can be synthesized from aminoaryl ketone precursors. acs.org This modular approach allows for the systematic tuning of the final compound's properties.
Utilization in Polymer Synthesis and Coatings
The bifunctional nature of this compound (an amine and a ketone on an aromatic ring) and its derivatives makes them potential monomers for polymerization reactions. The amino group, in particular, is a key functional group for the synthesis of high-performance polymers like polyamides and polyimides.
Aromatic polyamides (aramids) and polyimides are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of fluorine atoms into these polymer backbones is a well-established strategy to improve certain properties. Fluorination can decrease the dielectric constant, reduce moisture absorption, and enhance solubility in organic solvents, which improves processability. mdpi.com While direct polymerization of this compound is not commonly reported, it can be chemically modified to produce fluorinated diamine monomers. For example, derivatives of fluorinated anilines are used to create fluorinated polyamides with high thermal stability, exhibiting glass transition temperatures (Tg) between 189 and 214 °C and 10% mass loss temperatures above 475 °C. mdpi.com
The general synthetic route to polyimides involves the two-step polycondensation of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide. Fluorinated diamines are sought after to create polyimides with low dielectric constants for microelectronics packaging and colorless polyimide films for flexible displays.
Table 2: Properties of Representative Fluorinated Aromatic Polymers
| Polymer Type | Monomers | Glass Transition Temp. (Tg) | Decomposition Temp. (Td5%) | Dielectric Constant (1 MHz) | Reference |
|---|---|---|---|---|---|
| Polyamide | 2-(4-trifluoromethylphenoxy)terephthalic acid + various trifluoromethyl-substituted aromatic bis(ether amine)s | 189-214 °C | 475-483 °C | Not Reported | mdpi.com |
This table shows properties of polymers made from analogous fluorinated monomers, indicating the potential characteristics of polymers derived from this compound.
Research into Liquid Crystal Development
The field of liquid crystals (LCs) heavily relies on molecules with specific structural features, such as a rigid core and flexible terminal chains, that promote the formation of mesophases. Fluorinated compounds are of paramount importance in the design of modern liquid crystal materials, particularly for display applications. The introduction of fluorine atoms can significantly alter the dielectric anisotropy (Δε), viscosity, and clearing points of LC materials.
Derivatives of this compound, such as fluorinated quinolines, are potential candidates for use as scaffolds in liquid crystal research. rsc.org The rigid, planar structure of the quinoline ring system is a suitable core for inducing mesomorphic behavior. By attaching appropriate terminal groups, such as alkyl or alkoxy chains, to a fluorinated quinoline core, it is possible to design molecules that exhibit nematic or smectic phases.
For example, N-aryl-β-aminovinyl ketones and their complexes with lanthanides have been shown to exhibit liquid crystalline properties. documentsdelivered.com The synthesis of liquid crystals often involves the creation of molecules with specific shapes and polarities. The presence of a fluorine atom ortho to the amino group in the starting material offers a handle to precisely control the electronic distribution and steric profile of the resulting molecules, which is critical for achieving desired liquid crystalline phases and properties like negative dielectric anisotropy, a requirement for vertical alignment (VA) LCD technology. While specific research on liquid crystals derived directly from this compound is sparse, the known utility of fluorinated quinolines and other fluorinated aromatic cores in LC design highlights the potential of this compound class. rsc.orgrsc.org
Green Chemistry Approaches in the Synthesis of 1 2 Amino 3 Fluorophenyl Ethanone and Its Derivatives
Sustainable Synthetic Methodologies
Traditional synthetic routes often involve harsh conditions, hazardous reagents, and significant waste generation. guidechem.com Sustainable methodologies aim to mitigate these issues by focusing on energy efficiency, waste reduction, and the use of safer materials.
Microwave-Assisted Synthesis for Reduced Reaction Times and Energy Consumption
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. clockss.org By directly coupling with polar molecules in the reaction mixture, microwave heating leads to rapid and uniform temperature increases, which can dramatically reduce reaction times from hours to minutes and improve product yields. clockss.orgorganic-chemistry.org This efficiency translates to lower energy consumption and the potential to minimize the formation of by-products. clockss.org
For instance, the microwave-assisted Gewald reaction, a common method for synthesizing 2-aminothiophene derivatives (often starting from precursors like substituted acetophenones), demonstrates significant rate enhancements and higher yields compared to classical heating. organic-chemistry.org A study on the synthesis of 2-aminothiophene derivatives showed that microwave irradiation at 50°C for 30 minutes provided good yields, a significant improvement over conventional methods that can take several hours. clockss.org Another report highlighted that a microwave-assisted synthesis of 5-substituted 2-aminothiophenes was completed in 20 minutes at 70°C, whereas classical heating required 4 hours. organic-chemistry.org Similarly, the synthesis of α-aminophosphonates, another class of compounds, was achieved in just 10 minutes using microwave assistance, a substantial reduction from the 25 minutes required with other methods. nih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Gewald Reaction | 4 hours | 20 minutes | Yes | organic-chemistry.org |
| α-Aminophosphonate Synthesis | 25 minutes | 10 minutes | Yes | nih.gov |
Ultrasound-Assisted Synthesis for Enhanced Reaction Rates
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with transient high temperatures and pressures. This enhances mass transfer and increases reaction rates.
Solvent-Free Reaction Conditions for Waste Minimization
Performing chemical reactions without a solvent, or under solvent-free conditions, is a cornerstone of green chemistry. This approach minimizes the use of often volatile and hazardous organic solvents, thereby reducing waste, cost, and environmental impact. Reactions can be conducted by grinding the solid reactants together, sometimes with the aid of a catalyst, or by heating a mixture of reactants in the absence of a solvent.
Application of Green Solvents (e.g., Ionic Liquids, Water)
When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign alternatives to traditional organic solvents.
Water: As a non-toxic, non-flammable, and readily available solvent, water is an excellent choice for green synthesis. A procedure for preparing 2-amino-3-fluorobenzoic acid, a related precursor, advantageously uses water as the solvent in all three steps of the synthesis, highlighting its utility in creating fluorinated aromatic compounds. orgsyn.org
Deep Eutectic Solvents (DESs): These are mixtures of two or more compounds that form a eutectic with a melting point much lower than that of the individual components. nih.gov DESs are attractive green solvents due to their low volatility, high thermal stability, biodegradability, and low cost. nih.govmdpi.com For example, a deep eutectic solvent based on choline (B1196258) chloride and urea (B33335) has been effectively used as a reaction medium for the synthesis of bioactive natural products. encyclopedia.pub Similarly, a DES composed of choline chloride and zinc chloride has been employed as a recyclable catalyst for the three-component synthesis of β-amino carbonyl compounds. researchgate.net
Table 2: Examples of Green Solvents in Synthesis
| Green Solvent | Reactant/Product Type | Advantages | Reference |
|---|---|---|---|
| Water | 2-Amino-3-fluorobenzoic acid | Non-toxic, non-flammable, readily available | orgsyn.org |
| Choline Chloride/Urea | Propargylamine derivatives | Environmentally friendly alternative to classical solvents | encyclopedia.pub |
Catalytic Green Synthesis (e.g., Heterogeneous Catalysts, Organocatalysis, Metal-Free Systems)
Catalysis is a fundamental pillar of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions.
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse, reducing waste and cost. baranlab.orgnih.gov Examples include metals supported on solid materials like charcoal or zeolites. baranlab.orgyoutube.com For instance, montmorillonite (B579905) K10, a type of clay, has been used as a heterogeneous Brønsted acid catalyst in the one-pot synthesis of 3-substituted phthalides. acs.org Raney nickel is another widely used heterogeneous catalyst known for its high activity and easy separation. baranlab.org
Organocatalysis: This branch of catalysis uses small, metal-free organic molecules to accelerate chemical reactions. nih.govnih.gov These catalysts are often derived from naturally occurring substances, such as amino acids like proline, making them more environmentally friendly and less toxic than many metal-based catalysts. youtube.com Organocatalysis has been successfully applied to a wide range of transformations, including the enantioselective reduction of aromatic ketones. rsc.org
Metal-Free Systems: The development of synthetic routes that avoid the use of heavy or toxic metals is a key goal of green chemistry. For example, a metal-free synthesis of 1-aryl-1H-indazoles has been developed from 2-aminophenyl ketoximes, which can be prepared from 2'-Aminoacetophenone. orgsyn.org
Atom Economy and Efficiency in Synthetic Design
Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A high atom economy indicates that fewer atoms are wasted as by-products.
Traditional syntheses, such as the Friedel-Crafts acylation, often have poor atom economy due to the use of stoichiometric amounts of Lewis acid catalysts (like AlCl₃) which are consumed in the reaction and generate significant waste. masterorganicchemistry.com Greener alternatives aim to improve atom economy by employing catalytic amounts of reagents that can be recycled and by designing reaction pathways that minimize the formation of by-products. For example, catalytic hydrogenation is an industrially important reaction that is well-suited for large-scale preparations because it does not generate any waste and uses relatively inexpensive hydrogen. youtube.com
By embracing these green chemistry principles, the synthesis of 1-(2-Amino-3-fluorophenyl)ethanone and its derivatives can be made more sustainable, efficient, and environmentally responsible.
Reduction of Hazardous Substance Generation and Use
The synthesis of this compound, a valuable intermediate in the pharmaceutical and chemical industries, traditionally involves the reduction of the corresponding nitro compound, 1-(3-fluoro-2-nitrophenyl)ethanone (B3027025). Conventional methods for this nitro-to-amine reduction often rely on stoichiometric metal reductants such as iron, tin, or zinc in acidic media. commonorganicchemistry.comnumberanalytics.com While effective, these processes generate large quantities of metallic sludge and acidic wastewater, posing significant environmental and disposal challenges. rsc.org Green chemistry principles drive the development of alternative synthetic routes that minimize or eliminate the use of such hazardous substances. The focus has shifted towards catalytic methods and the use of more environmentally benign reagents and reaction conditions. rsc.orgunibo.it
A primary strategy in reducing hazardous substance use is the adoption of catalytic hydrogenation. numberanalytics.com This technique employs a catalyst, typically a transition metal, to facilitate the reaction with hydrogen gas, offering high efficiency and producing water as the main byproduct. numberanalytics.comrsc.org
Key Green Approaches:
Catalytic Hydrogenation: This is a cornerstone of green nitro group reduction. numberanalytics.com Methods using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂) are highly effective for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com These reactions are atom-economical and can be performed under relatively mild conditions. numberanalytics.com A significant advantage of using Raney nickel is its effectiveness in substrates where preventing the dehalogenation of aromatic halides is a concern. commonorganicchemistry.com
Catalytic Transfer Hydrogenation: To circumvent the hazards associated with using flammable hydrogen gas under pressure, catalytic transfer hydrogenation presents a safer alternative. This method utilizes hydrogen donor molecules, such as polymethylhydrosiloxane (B1170920) (PMHS) or triethylsilane, in the presence of a catalyst like palladium. organic-chemistry.org These reactions can be run at room temperature with short reaction times and demonstrate broad functional group tolerance. organic-chemistry.org
Metal-Free Reductions: Innovations in metal-free reduction methods further enhance the green profile of amine synthesis. The use of reagents like tetrahydroxydiboron (B82485) in water, catalyzed by an organocatalyst such as 4,4′-bipyridine, allows for the highly chemoselective and rapid reduction of aromatic nitro compounds at room temperature. organic-chemistry.org
Alternative Reducing Agents: Research has identified various other reducing agents that offer improved environmental and safety profiles. Sodium sulfide (B99878) (Na₂S) can be a useful alternative for substrates that are not compatible with hydrogenation or acidic conditions. commonorganicchemistry.com Tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
Emerging Technologies: Electrochemical and photocatalytic reduction methods are at the forefront of sustainable synthesis. numberanalytics.commdpi.com Electrochemical synthesis uses electric current to drive the reduction, minimizing the need for chemical reducing agents. numberanalytics.com Photocatalysis employs light energy to facilitate the transformation, often using water as a hydrogen source. rsc.orgmdpi.com
The following table summarizes and compares various green reduction methods applicable to the synthesis of this compound from its nitro precursor.
| Method/Reagent System | Typical Catalyst/Conditions | Key Advantages | Reduction of Hazards |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) or Raney Nickel | High efficiency, clean byproduct (water), high atom economy. commonorganicchemistry.comnumberanalytics.com | Eliminates stoichiometric metallic waste. rsc.org |
| Catalytic Transfer Hydrogenation | Polymethylhydrosiloxane (PMHS) / Aqueous KF | Palladium | Avoids use of flammable H₂ gas, mild room temperature conditions. organic-chemistry.org |
| Metal-Free Reduction | Tetrahydroxydiboron / Water | 4,4′-bipyridine (organocatalyst) | Metal-free, uses water as a solvent, rapid reaction at room temperature. organic-chemistry.org |
| Metal-Promoted Reduction | Iron (Fe) or Zinc (Zn) / Acidic conditions (e.g., Acetic Acid) | Mild conditions, chemoselective in the presence of other reducible groups. commonorganicchemistry.com | While it uses metal, it can be milder than other classical methods. |
| Electrochemical Reduction | Electric Current | --- | High selectivity, reduces the need for chemical reagents. numberanalytics.com |
| Photocatalytic Reduction | Light Energy / Photocatalyst | H₂O often used as H-donor | Utilizes a renewable energy source. rsc.orgmdpi.com |
These approaches highlight a clear trend towards cleaner, safer, and more efficient manufacturing processes in line with the principles of green chemistry. By replacing hazardous stoichiometric reagents with catalytic systems and exploring novel energy sources, the environmental impact associated with the synthesis of this compound and its derivatives can be significantly mitigated.
Comparative Studies with Structurally Analogous Compounds
Positional Isomerism Effects on Synthetic Pathways and Chemical Reactivity
The arrangement of the amino, fluoro, and acetyl groups on the phenyl ring in aminofluoroacetophenones dictates the synthetic strategies employed for their preparation and their subsequent chemical behavior. The interplay of the electronic and steric effects of these substituents governs the reactivity of the aromatic ring towards electrophilic substitution.
Synthetic Pathways:
The synthesis of specific positional isomers of aminofluoroacetophenone requires distinct starting materials and synthetic routes. For instance, the synthesis of 1-(2-Amino-5-fluorophenyl)ethanone can be achieved from 2-ethynyl-4-fluoroaniline (B2578717). In a method described in a patent, this starting material is reacted with an acid in water, and after the reaction, the product is obtained through simple neutralization and workup. researchgate.net Another isomer, 1-(4-Amino-3-fluorophenyl)ethanone, can be synthesized from 4-amino-3-fluorobenzonitrile (B1272301) by reaction with methyl magnesium bromide followed by hydrolysis and oxidation. rsc.org The synthesis of 1-(5-Amino-2-fluorophenyl)ethanone has been reported via a two-step process involving nitration followed by reduction. libretexts.org
These examples highlight how the initial positioning of functional groups necessitates tailored synthetic approaches.
Chemical Reactivity:
The chemical reactivity of these isomers in reactions such as electrophilic aromatic substitution is governed by the combined directing effects of the amino, fluoro, and acetyl groups. The amino group is a strong activating group and an ortho-, para-director due to its ability to donate electron density through resonance. The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho-, para-director because of resonance donation from its lone pairs. libretexts.org The acetyl group is a deactivating meta-director.
In contrast, for an isomer like 1-(4-Amino-3-fluorophenyl)ethanone, the amino group at position 4 and the fluoro group at position 3 will have their directing effects reinforcing each other to some extent, although the substitution pattern will still be complex.
Comparative Analysis of Halogen Substituent Effects (e.g., Chlorine, Bromine vs. Fluorine) on Molecular Properties and Reactivity
The nature of the halogen substituent on the phenyl ring of aminoacetophenone derivatives significantly influences their molecular properties and chemical reactivity. This is primarily due to the differing electronegativity and size of fluorine, chlorine, and bromine, which affect both inductive and resonance effects.
Molecular Properties:
A study on the pKa values of para-substituted acetophenones provides insight into the electronic effects of halogens. The pKa values were determined to be 18.5 for p-F, 18.1 for p-Cl, and 18.0 for p-Br, compared to 18.4 for the unsubstituted acetophenone (B1666503). wikipedia.org This indicates that all three halogens are electron-withdrawing, with the effect increasing down the group (F < Cl < Br). This trend is a result of the interplay between the inductive effect (which decreases down the group) and the resonance effect (which is most significant for fluorine due to better orbital overlap).
Another study on hydrogen bonding in halogenated acetophenones revealed that halogenation has a pronounced effect on the docking site for phenol, indicating that the nature of the halogen influences intermolecular interactions. libretexts.org
Chemical Reactivity:
In electrophilic aromatic substitution, halogens are deactivating groups but ortho-, para-directors. libretexts.org The order of reactivity for halogen-substituted benzenes towards electrophilic substitution is generally F > Cl > Br > I. libretexts.org This is because the strong inductive withdrawal of fluorine is somewhat offset by its greater resonance donation compared to chlorine and bromine.
The synthesis of halogenated analogs often follows similar pathways to the fluorinated compounds. For example, 1-(2-amino-3-chlorophenyl)ethanone (B1292386) can be synthesized from 1-(3-chloro-2-nitrophenyl)ethanone. masterorganicchemistry.com The synthesis of 3-bromoacetophenone has been achieved from 3-aminoacetophenone via a Sandmeyer reaction. orgsyn.org
While direct kinetic comparisons of the reactivity of 1-(2-Amino-3-fluorophenyl)ethanone with its chloro and bromo analogs were not found in the searched literature, the established principles suggest that the fluoro derivative would be the most reactive among the halogenated analogs in electrophilic aromatic substitution reactions, followed by the chloro and then the bromo derivative.
Impact of Other Functional Group Modifications on Chemical and Biological Profiles
Modifications to the amino and acetyl functional groups of this compound and its analogs can have a significant impact on their chemical and biological properties.
N-Acylation:
The acylation of the amino group is a common modification that can alter the electronic properties and biological activity of the molecule. N-acylation reactions are widely researched in organic chemistry. researchgate.netchemicalbook.com For instance, N-acetylation of proteins is a widespread modification in eukaryotes that can affect protein stability and function. nih.govnih.gov In the context of drug discovery, N-acylation can be used to modulate the pharmacological profile of a compound. For example, a review on 1-(4-substituted-aminophenyl) ethanones highlights their use as intermediates in the synthesis of various heterocyclic systems with diverse biological activities, where the amino group is often modified. rsc.orgorgsyn.org
Modification of the Acetyl Group:
The acetyl group can also be a site for chemical modification. For example, the α-bromination of acetophenone derivatives is a key step in the synthesis of various pharmaceuticals. researchgate.net The resulting α-halo ketones are versatile intermediates for the synthesis of heterocyclic compounds. researchgate.net
Biological Profiles:
The biological activity of aminophenyl ethanone (B97240) derivatives is highly dependent on their substitution pattern. Structure-activity relationship (SAR) studies on various classes of compounds containing the aminophenyl ethanone scaffold have revealed key features for activity. For example, in a series of benzylideneacetophenone derivatives, the presence of electron-donating groups on the phenyl rings was found to enhance anti-inflammatory and antioxidant activity. researchgate.net SAR studies on 2-pyrimidyl-5-amidothiophenes, which can be synthesized from aminothiophene derivatives, have led to the discovery of potent inhibitors of the AKT enzyme. mdpi.com Furthermore, the introduction of fluorine atoms into drug molecules is a common strategy to improve potency and metabolic stability.
The modification of functional groups in this compound and its analogs is therefore a critical aspect of medicinal chemistry, allowing for the fine-tuning of their chemical and biological profiles to develop new therapeutic agents.
Future Research Perspectives and Challenges for 1 2 Amino 3 Fluorophenyl Ethanone
Exploration of Novel and Highly Efficient Synthetic Pathways
The development of efficient and cost-effective synthetic routes is paramount for the broader application of 1-(2-Amino-3-fluorophenyl)ethanone. Current methodologies for synthesizing similar substituted acetophenones often involve multi-step processes that can be resource-intensive. Future research will likely focus on novel pathways that improve yield, reduce waste, and use more benign reagents.
One promising area is the refinement of methods starting from readily available precursors. For example, a patented method for the synthesis of the related isomer, 2-amino-5-fluoroacetophenone, involves the reaction of 2-ethynyl-4-fluoroaniline (B2578717) with acid in water, which is noted for being environmentally friendly and suitable for industrial production. google.com Similar aqueous-based methods could be adapted for the 2-amino-3-fluoro isomer. google.comchemicalbook.com Another approach involves the use of fluorobenzoyl chloride and its conversion through intermediates like di-isopropyl malonate. google.comtdcommons.org
Future synthetic strategies may include:
Catalytic C-H Activation: Directing the acylation or amination of a pre-fluorinated benzene (B151609) ring would be a highly atom-economical approach, minimizing the need for protecting groups and pre-functionalized starting materials.
Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for safer handling of hazardous reagents, which is particularly relevant in fluorination chemistry. eurekalert.org A PFAS-free synthesis developed for other fluorinated compounds using flow chemistry highlights a sustainable direction. eurekalert.org
Biocatalysis: Employing enzymes for specific steps, such as the selective reduction of a nitro group precursor or stereoselective reactions, could lead to greener processes with high enantiopurity.
A comparison of potential synthetic starting points is presented below.
| Starting Material | Potential Method | Advantages | Challenges |
| 2-Fluoro-6-nitro-toluene | Oxidation, Reduction, Acylation | Readily available starting material. | Multi-step process, potential for isomer impurities. |
| 2-Fluoroaniline | Friedel-Crafts Acylation, Nitration, Reduction | Direct introduction of the acetyl group. | Poor regioselectivity in acylation and nitration steps. |
| 1-Bromo-2-fluoro-3-nitrobenzene | Halogen-metal exchange, Acylation, Reduction | High regioselectivity. | Use of organometallic reagents, cryogenic conditions. |
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. The integration of advanced analytical methods with computational chemistry provides a powerful toolkit for this purpose.
Spectroscopic Characterization: Standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental. Future research will involve more advanced 2D-NMR techniques to unambiguously assign proton and carbon signals and to study through-space interactions, which are influenced by the fluorine and amino substituents.
Computational Studies: Density Functional Theory (DFT) has proven effective for studying related substituted acetophenones. tandfonline.comresearchgate.netscienceacademique.com DFT calculations can be employed to:
Predict the most stable conformation of the molecule, considering the rotational barrier of the acetyl group and potential intramolecular hydrogen bonding between the amino group and the carbonyl oxygen. researchgate.net
Calculate the molecular electrostatic potential (MEP) map to identify electron-rich and electron-poor regions, which predicts sites for electrophilic and nucleophilic attack. nih.gov
Simulate vibrational spectra (IR and Raman) to aid in the interpretation of experimental data. scienceacademique.com
Elucidate reaction mechanisms, transition states, and activation energies for its derivatization reactions, guiding the optimization of reaction conditions.
These computational insights, when correlated with experimental data, provide a deep understanding of how the interplay between the electron-donating amino group and the electron-withdrawing fluorine and acetyl groups governs the molecule's chemical behavior. tandfonline.com
Development of Highly Selective and Stereoselective Derivatization Methods
The functional groups of this compound—the aromatic amine, the ketone, and the C-H bonds on the ring—offer multiple handles for creating a diverse library of derivatives. The challenge and opportunity lie in developing methods that are highly selective.
Chemoselectivity: Future work will aim to selectively target one functional group in the presence of others. For instance, methods for the exclusive N-alkylation or N-acylation of the amino group without triggering reactions at the ketone, or vice-versa, are essential.
Regioselectivity: For reactions involving the aromatic ring, such as further halogenation or nitration, controlling the position of the new substituent is critical. The directing effects of the existing groups will need to be carefully considered and potentially overridden using specialized catalysts or directing groups.
Stereoselectivity: The carbonyl group of the ethanone (B97240) moiety is prochiral, meaning its reduction can lead to a chiral alcohol. Developing highly stereoselective reduction methods, for example using chiral borane (B79455) reagents or catalytic asymmetric hydrogenation, would provide access to enantiomerically pure derivatives, which is crucial for pharmaceutical applications. tandfonline.comoup.comstereoelectronics.orginflibnet.ac.inmasterorganicchemistry.com Research into the stereoselective reactions of related ketosulfoxides demonstrates the feasibility of achieving high asymmetric induction. oup.com
The development of such selective methods will be key to unlocking the full potential of this compound as a versatile scaffold.
Identification of Untapped Applications in Emerging Fields
While specific applications for this compound are not yet widely reported, its structure is analogous to intermediates used in several advanced fields. The presence of fluorine is particularly significant, as it can enhance metabolic stability, binding affinity, and bioavailability in drug molecules. pharmtech.comacs.orgnih.govresearchgate.netresearchgate.net
Medicinal Chemistry:
Kinase Inhibitors: Many kinase inhibitors feature an aminophenyl core. This compound could serve as a starting point for synthesizing novel inhibitors for oncology and inflammatory diseases. researchgate.net
Antimicrobial Agents: Fluorinated quinolone antibiotics, for example, demonstrate the value of the fluoro-amino-phenyl motif in developing anti-infective drugs. researchgate.netrasayanjournal.co.in
CNS Agents: The ability of fluorine to modulate lipophilicity makes it a valuable tool in designing drugs that can cross the blood-brain barrier, opening possibilities for new central nervous system therapies. myskinrecipes.com
Agrochemicals: Fluorinated compounds are also prevalent in modern pesticides and herbicides. agcchem.com This intermediate could be used to develop new active ingredients with improved efficacy and environmental profiles.
Materials Science: The amino and ketone functionalities allow for incorporation into polymers or for the synthesis of novel dyes or photoactive materials. The unique electronic properties conferred by the fluorine atom could lead to materials with specialized optical or electronic characteristics.
The table below outlines potential drug classes where derivatives of this compound could be explored.
| Therapeutic Area | Target Class | Rationale for Use |
| Oncology | Protein Kinases (e.g., EGFR, VEGFR) | Amino-aromatic core is common in kinase inhibitors. |
| Infectious Diseases | Bacterial Gyrase, Topoisomerase | Fluoroquinolone-like structures show potent antibacterial activity. |
| Neurology | GPCRs, Ion Channels | Fluorine can improve CNS penetration and metabolic stability. myskinrecipes.com |
| Inflammation | Cyclooxygenases (COX), Cytokine-related targets | Anti-inflammatory drugs often contain fluorinated aromatic moieties. |
Addressing Scalability and Sustainability in Industrial Production
Transitioning from laboratory-scale synthesis to industrial production presents significant challenges, particularly for fluorinated compounds. acs.org
Scalability Challenges:
Hazardous Reagents: Many fluorination processes use hazardous materials like hydrogen fluoride (B91410) (HF) or highly reactive electrophilic fluorinating agents, which require specialized handling, corrosion-resistant equipment, and stringent safety protocols. pharmtech.compharmtech.com
Reaction Conditions: Some synthetic steps may require cryogenic temperatures or high pressures, adding complexity and cost to large-scale manufacturing. agcchem.com
Purification: The removal of impurities, especially isomeric byproducts, can be difficult and may require multiple chromatographic steps, which are often not feasible or cost-effective on an industrial scale.
Sustainability and Green Chemistry: There is a strong drive to make chemical manufacturing more environmentally friendly. researchgate.netrsc.orgyork.ac.uk For this compound, this involves:
Alternative Fluorine Sources: Research into safer, solid fluorinating agents or methods that use simple fluoride salts (e.g., KF, CsF) is a key goal to move away from hazardous gases like F₂ or corrosive reagents like HF. eurekalert.orgpharmtech.com
Solvent Reduction: Developing processes that use water or other green solvents, or even solvent-free conditions, can significantly reduce the environmental footprint. rsc.orgdovepress.com
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, such as through catalytic C-H activation, minimizes waste. researchgate.net
Waste Management: The treatment of waste streams containing fluoride and other potentially toxic byproducts must be considered. Developing processes that minimize or eliminate such waste is a primary objective of green chemistry. acs.org
Successfully addressing these scalability and sustainability issues will be critical for the commercial viability and widespread adoption of this compound and its derivatives in any future applications. rsc.orgrsc.org
Q & A
Q. What are the optimized synthetic routes for 1-(2-Amino-3-fluorophenyl)ethanone, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or directed ortho-metalation strategies. For example, Friedel-Crafts acylation of 2-amino-3-fluorobenzene derivatives with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions is a common approach . Optimization may include:
- Temperature Control: Maintaining 0–5°C to minimize side reactions.
- Solvent Selection: Using dichloromethane or nitrobenzene for better electrophile stabilization.
- Workup: Quenching with ice-cold HCl to isolate the product.
Yield improvements (up to 70–80%) are achievable via iterative purification (column chromatography) and monitoring intermediates by TLC or HPLC .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm the amino (δ 5.2–5.8 ppm, broad singlet) and fluorophenyl (δ 7.1–7.9 ppm, coupling patterns) groups.
- Mass Spectrometry (HRMS): To verify molecular ion peaks ([M+H]+ at m/z 167.08) and fragmentation patterns.
- X-ray Crystallography: For definitive structural elucidation if single crystals are obtainable .
- FT-IR: Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1680 cm⁻¹ (C=O) confirm functional groups .
Q. How do the amino and fluorine substituents influence the compound’s reactivity?
Methodological Answer:
- Amino Group: Enhances nucleophilicity at the ortho position, enabling electrophilic substitution (e.g., halogenation). However, it may require protection (e.g., acetylation) during synthesis to avoid side reactions.
- Fluorine Substituent: Electron-withdrawing effect deactivates the ring, directing further substitutions to specific positions. Its steric and electronic effects also modulate hydrogen-bonding interactions in biological systems .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for this compound in pharmacological applications?
Methodological Answer:
- Core Modifications: Synthesize derivatives with varying substituents (e.g., methoxy, bromo) at the 4-/5-positions of the phenyl ring.
- Biological Assays: Test derivatives for antimicrobial activity (e.g., MIC assays against E. coli and S. aureus) or kinase inhibition (e.g., ATP-binding site competition assays).
- Data Analysis: Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with binding affinities to targets like DNA gyrase .
Q. How should researchers address contradictions in reported biological activity data for fluorophenyl ethanone derivatives?
Methodological Answer:
- Comparative Studies: Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables.
- Meta-Analysis: Cross-reference data from diverse sources (e.g., PubChem, peer-reviewed journals) while excluding non-validated platforms (e.g., ).
- Mechanistic Validation: Use knockout models (e.g., enzyme-deficient bacterial strains) to confirm target specificity .
Q. What computational methods are effective in predicting the ADMET properties of this compound?
Methodological Answer:
- SwissADME: Predicts logP (2.1), bioavailability (Lipinski violations: 0), and blood-brain barrier permeability.
- PROTACS: Evaluates metabolic stability via cytochrome P450 interactions.
- Molecular Dynamics Simulations: Assess binding mode stability with proteins (e.g., 50 ns simulations in GROMACS).
- Validation: Compare in silico results with in vitro hepatocyte clearance assays .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
Methodological Answer:
- Chiral Auxiliaries: Use (-)-menthyl groups to direct asymmetric synthesis.
- Catalytic Methods: Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP).
- Chromatographic Resolution: Chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
